2-Cyclohexylpropanoic acid
Overview
Description
2-Cyclohexylpropanoic acid is a naturally occurring compound known for its antioxidant properties. It has the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound is known to inhibit the formation of reactive oxygen species, such as peroxides, which are involved in membrane lipid peroxidation .
Mechanism of Action
Target of Action
The primary targets of 2-Cyclohexylpropanoic acid are currently unknown. This compound belongs to the class of organic compounds known as carbocyclic fatty acids . These are fatty acids containing a carbocyclic ring
Mode of Action
They can also be incorporated into cell membranes, affecting their fluidity and function .
Biochemical Pathways
Fatty acids are known to play crucial roles in numerous biochemical pathways, including energy production, inflammation, and cell signaling .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine and feces .
Result of Action
Fatty acids can have numerous effects at the molecular and cellular level, including altering membrane fluidity, modulating gene expression, and serving as a source of energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the absorption, distribution, metabolism, and excretion of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylpropanoic acid can be synthesized through various methods. One common method involves the carboxylation of Grignard reagents. In this process, a Grignard reagent, such as cyclohexylmagnesium bromide, reacts with carbon dioxide to form the corresponding carboxylic acid . Another method involves the hydrolysis of nitriles, where a nitrile compound is hydrolyzed to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of cyclohexylpropane. This process uses strong oxidizing agents under controlled conditions to ensure the selective formation of the carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylpropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylpropanoic acid derivatives.
Reduction: It can be reduced to form cyclohexylpropanol.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride.
Major Products Formed
Oxidation: Cyclohexylpropanoic acid derivatives.
Reduction: Cyclohexylpropanol.
Substitution: Acyl chloride derivatives.
Scientific Research Applications
2-Cyclohexylpropanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanepropanoic acid
- Cyclohexylpropionic acid
- 3-Cyclohexylpropanoic acid
Uniqueness
2-Cyclohexylpropanoic acid is unique due to its specific antioxidant properties and its ability to inhibit reactive oxygen species formation. This makes it particularly valuable in research focused on oxidative stress and related cellular damage .
Properties
IUPAC Name |
2-cyclohexylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUSLNMNQAPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310992 | |
Record name | 2-Cyclohexylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-13-4 | |
Record name | 2-Cyclohexylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6051-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6051-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclohexylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclohexylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-cyclohexylpropanoic acid as a metabolite of isopropylcyclohexane in this study?
A: This study investigated the metabolism of isopropylcyclohexane, a compound known to cause kidney damage, in rats []. Identifying this compound as a metabolite is significant for several reasons.
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